molecular formula C14H17N3O4S B5294150 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B5294150
M. Wt: 323.37 g/mol
InChI Key: KXXTWIUZHXCMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the activity of histone demethylases. This compound has been shown to have potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of JMJD3, which is a histone demethylase. JMJD3 is involved in the regulation of gene expression by removing methyl groups from histones. Inhibition of JMJD3 results in the accumulation of methylated histones, which leads to changes in gene expression. This mechanism of action has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit cell proliferation and induce cell death. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which has potential therapeutic applications in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its specificity for JMJD3. This allows researchers to study the effects of inhibiting JMJD3 without affecting other histone demethylases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is its potential toxicity. Careful dose optimization is required to minimize toxicity and ensure that the observed effects are specific to JMJD3 inhibition.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Additionally, the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in various diseases, including cancer, inflammation, and neurodegenerative diseases, needs to be further explored. Finally, the in vivo efficacy and toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide needs to be studied in animal models to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions. The starting material is 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-amine to form the desired product. The sulfonamide group is introduced by reacting the product with sulfonamide under appropriate conditions. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various areas of research. One of the key areas of research is cancer. This compound has been shown to inhibit the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. Inhibition of JMJD3 has been shown to have anti-tumor effects in various cancer cell lines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(9-15-17)22(18,19)16-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-9,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXTWIUZHXCMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

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